4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol
Description
Properties
IUPAC Name |
4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9-3-1-8(2-4-9)5-12-13-6-10-11-7-13/h1-7,14H/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRDRZKUXJKNR-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\N2C=NN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
Equimolar quantities of 4H-1,2,4-triazol-4-amine (1.0 mmol) and 4-hydroxybenzaldehyde (1.0 mmol) are dissolved in absolute ethanol (2–5 mL/g substrate). A catalytic amount of HCl (1–2 drops of 4N HCl in dioxane) is added to protonate the amine, facilitating nucleophilic attack on the aldehyde carbonyl. The mixture is irradiated in a sealed microwave reactor at 393–403 K for 15–30 minutes. Post-reaction, the product precipitates upon cooling and is purified via recrystallization from ethanol (yield: 85–92%).
Table 1: Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 393–403 K | >90% above 393 K |
| Reaction Time | 20–30 minutes | Maximizes conversion |
| Catalyst (HCl) | 1–2 drops | Essential for imine formation |
| Solvent Volume | 2–5 mL/g substrate | Prevents charring |
Mechanistic Insights
The reaction proceeds via a nucleophilic addition-elimination mechanism:
-
Protonation : The triazole amine’s NH group is protonated by HCl, increasing electrophilicity.
-
Nucleophilic Attack : The amine attacks the aldehyde carbonyl, forming a tetrahedral intermediate.
-
Dehydration : Elimination of water yields the imine (C=N) bond, stabilized by conjugation with the phenol’s aromatic ring.
The Z configuration of the imine is favored due to intramolecular hydrogen bonding between the phenolic -OH and triazole’s N atom, as confirmed by X-ray crystallography in analogous compounds.
Conventional Thermal Cyclocondensation
An alternative route involves cyclocondensation of amidoguanidine derivatives with 4-hydroxybenzaldehyde. This method, though slower, avoids specialized equipment and is scalable for industrial production.
Synthetic Protocol
-
Intermediate Synthesis :
-
N-Cyanoimidate (1.2 mmol) is reacted with hydrazine hydrate (1.5 mmol) in refluxing ethanol (6–8 hours) to form 4H-1,2,4-triazol-4-amine.
-
-
Schiff Base Formation :
-
The isolated triazole amine is condensed with 4-hydroxybenzaldehyde in ethanol under reflux (12–24 hours). The product is filtered and washed with cold ethanol (yield: 70–78%).
-
Table 2: Comparison of Microwave vs. Thermal Methods
| Criteria | Microwave Method | Thermal Method |
|---|---|---|
| Reaction Time | 30 minutes | 12–24 hours |
| Yield | 85–92% | 70–78% |
| Energy Consumption | Low | High |
| Scalability | Limited by reactor | Industrially viable |
Side Reactions and Mitigation
Prolonged heating in thermal methods risks oxidation of the phenol group to quinone. This is mitigated by:
-
Conducting reactions under nitrogen atmosphere.
-
Adding antioxidants like ascorbic acid (0.1–0.5 wt%).
Purification and Characterization
Recrystallization
Crude product is dissolved in hot ethanol (95%) and cooled to 277–283 K, yielding pale-yellow crystals. HPLC analysis (C18 column, methanol:water 70:30) confirms >99% purity.
Spectroscopic Validation
-
FT-IR :
-
¹H NMR (DMSO-d6):
Industrial-Scale Production Challenges
Scaling up laboratory methods requires addressing:
-
Microwave Uniformity : Large reactors struggle with even energy distribution.
-
Byproduct Management : Thermal methods generate more impurities, necessitating costly chromatography.
-
Regulatory Compliance : Residual solvents in the final product must meet ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol is its antimicrobial properties. Research indicates that triazole derivatives demonstrate broad-spectrum activity against various pathogens. For example:
- Antibacterial : Studies have shown effectiveness against gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .
- Antifungal : The compound has also been evaluated for antifungal activity, showing promising results against common fungal pathogens .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for some derivatives were reported between 15.6 to 23.9 µM, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory and Analgesic Effects
The compound's ability to modulate inflammatory responses has been documented, suggesting potential use in treating inflammatory diseases. Its analgesic properties further enhance its therapeutic profile, making it relevant in pain management strategies .
Case Study 1: Antimicrobial Efficacy
A study published in the American Journal of PharmTech Research synthesized various triazole derivatives and tested their antimicrobial activities. The results indicated that compounds similar to this compound exhibited notable antibacterial and antifungal effects with minimal cytotoxicity towards human cells .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 32 µg/mL |
| Compound B | Antifungal | 16 µg/mL |
Case Study 2: Anticancer Activity
Another research focused on the synthesis of triazole-based compounds that included the target molecule. These compounds were tested against various cancer cell lines showing significant inhibition rates. For instance, one derivative demonstrated an IC50 value of 19.7 µM against HCT-116 cells, indicating a strong potential for further development into anticancer drugs .
Mechanism of Action
The mechanism of action of 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Antimicrobial Activity
Anticancer Mechanisms
- Pd(II) Complex of 4H-triazole-phenol: Induces apoptosis in MCF-7 cells via G2/M cell cycle arrest (80% inhibition at 20 µM) .
- Uncomplexed 4H-triazole-phenol: Weak activity (IC₅₀ > 100 µM), highlighting the necessity of metal coordination for efficacy .
Physicochemical and Structural Insights
- Crystallography : The parent compound’s structure has been resolved using SHELX software, confirming the Z-configuration and planar geometry .
- Solubility: The phenolic -OH group enables solubility in polar aprotic solvents (e.g., DMSO), whereas analogs with hydrophobic substituents (e.g., naphthyl) require sonication for nanoparticle dispersion .
Biological Activity
4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol, also known as a triazole derivative, has emerged as a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.
The molecular formula of this compound is C11H10N4O2 with a molecular weight of 230.22 g/mol. The compound features a triazole ring, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit notable antimicrobial activity. A study highlighted the synthesis of various substituted triazoles, including our compound of interest, which demonstrated effective inhibition against several bacterial strains. The mechanism often involves interference with cell wall synthesis and disruption of metabolic pathways in microbes .
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 18 | 25 µg/mL |
| Candida albicans | 20 | 30 µg/mL |
This table summarizes the antimicrobial effectiveness of the compound across various microbial strains, demonstrating its potential as an antibacterial and antifungal agent.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In particular, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. A specific study observed that the compound exhibited cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study: Cytotoxic Effects on HeLa Cells
In vitro studies evaluated the cytotoxicity of the compound on HeLa cells using MTT assays. The results indicated a dose-dependent response:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 10 |
At higher concentrations (≥50 µM), significant reductions in cell viability were observed, suggesting that the compound effectively inhibits cancer cell growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, triggering apoptosis.
- Disruption of DNA Synthesis : The structural similarity to nucleobases allows these compounds to interfere with DNA replication and repair mechanisms.
Q & A
Basic: What are the optimized synthetic routes for 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol, and how is reaction progress monitored?
Methodological Answer:
The compound is typically synthesized via condensation of 4H-1,2,4-triazol-3-amine with 2-hydroxybenzaldehyde under microwave irradiation (450 W, 2 min) to enhance reaction efficiency. Reaction progress is monitored using thin-layer chromatography (TLC) with a hexane:ethyl acetate (5:5) mobile phase and UV detection at 254 nm. Purification involves three recrystallization steps in ethanol, yielding high-purity crystals (96% yield, m.p. 263.7–264.5°C). Key functional groups (e.g., C=N stretch at 1512 cm⁻¹, N-H at 3194 cm⁻¹) are confirmed via FT-IR . Alternative routes involve Schiff base formation with precursors like 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol under methanolic conditions .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=N imine stretch at 1512 cm⁻¹, aromatic C-H at 2920 cm⁻¹) .
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the Z-configuration of the imine bond and aromatic proton environments.
- HPLC: Validates purity (>97%) by quantifying residual solvents or byproducts.
- Melting Point Analysis: Sharp melting range (263–265°C) indicates high crystallinity .
Advanced: How does the Z-configuration of the imine bond influence the compound’s biological activity?
Methodological Answer:
The Z-configuration stabilizes planar geometry, enhancing interactions with enzymes like topoisomerases. Computational docking studies comparing Z- and E-isomers reveal stronger hydrogen bonding and π-π stacking with the Z-form. For example, Z-configured triazole derivatives show 2–3× higher inhibition of bacterial DNA gyrase (IC₅₀ = 12 µM vs. 28 µM for E-isomers) . Experimental validation involves synthesizing both isomers and testing enzyme inhibition via fluorescence-based assays .
Advanced: What strategies can improve the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt Formation: React with HCl or trifluoroacetic acid to form water-soluble salts.
- PEGylation: Attach polyethylene glycol (PEG) chains to the phenolic -OH group.
- Co-solvent Systems: Use DMSO:PBS (10:90) for dissolution while maintaining bioactivity .
- Structural Modifications: Introduce sulfonate (-SO₃H) or tertiary amine groups on the triazole ring to enhance hydrophilicity .
Advanced: How can researchers systematically analyze structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
SAR analysis involves synthesizing analogs with varying substituents and testing against microbial strains. Key steps:
Variation of Substituents: Modify the triazole (e.g., mercapto, fluoro) and phenolic (e.g., methoxy, nitro) groups.
Biological Assays: Measure minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
Data Correlation: Use computational tools (e.g., CoMFA, molecular docking) to link structural features (e.g., electron-withdrawing groups) to activity.
Example SAR Table:
| Compound Modification | MIC (µg/mL) S. aureus | Key Structural Feature |
|---|---|---|
| 5-Mercapto-triazole derivative | 8.2 | Enhanced thiol-DNA interaction |
| 4-Fluorophenyl analog | 14.7 | Increased lipophilicity |
| Methoxy-phenol derivative | 22.3 | Reduced membrane permeability |
| Data adapted from studies on structurally similar triazoles . |
Advanced: What mechanistic insights explain the compound’s antitumor activity?
Methodological Answer:
The compound induces apoptosis via dual mechanisms:
Topoisomerase Inhibition: Intercalates into DNA-topoisomerase II complexes, stabilizing DNA breaks (IC₅₀ = 18 µM) .
Reactive Oxygen Species (ROS) Generation: Elevates intracellular ROS levels by 2.5-fold in HeLa cells, measured via DCFH-DA fluorescence assays.
Caspase-3 Activation: Western blotting confirms 3× increase in cleaved caspase-3 after 24-hour treatment .
Basic: What are common pitfalls in synthesizing this compound, and how can they be mitigated?
Methodological Answer:
- Byproduct Formation: Avoid over-reaction by strictly controlling microwave irradiation time (≤2 min).
- Low Crystallinity: Use gradient recrystallization (ethanol → ethyl acetate) to improve crystal quality.
- Imine Isomerization: Maintain anhydrous conditions and inert atmosphere (N₂/Ar) to preserve Z-configuration .
Advanced: How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Heat-shock treated lysates (45–60°C) are analyzed via Western blot to confirm stabilization of target proteins (e.g., topoisomerase IIα).
- Fluorescence Polarization: Competitor assays using fluorescent DNA probes quantify binding affinity (Kd = 0.8 µM) .
- CRISPR Knockout Models: Compare activity in wild-type vs. topoisomerase II-knockout cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
